molecular formula C16H24N2O B162112 N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide CAS No. 63886-94-2

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

Cat. No. B162112
CAS RN: 63886-94-2
M. Wt: 260.37 g/mol
InChI Key: GMBMAHMMQCNOGV-UHFFFAOYSA-N
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Description

“N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide” is also known as AH-7921 . It is a synthetic opioid and acts as a selective μ opioid receptor agonist . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives .


Synthesis Analysis

The synthesis of AH-7921 has been described in the literature . The methods used in the original patents for this class of novel synthetic opioids (NSO) resulted in a single trans geometric isomer .


Molecular Structure Analysis

The molecular structure of AH-7921 has been characterized using various techniques. The proton nuclear magnetic resonance, mass spectrum, infrared spectrum, and Raman spectrum have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of AH-7921 have been reported. It has a molecular weight of 260.37 g/mol . It has a topological polar surface area of 32.3 Ų .

Scientific Research Applications

  • Chemical Neuroscience of Synthetic Opioids : A study by Kyei-Baffour and Lindsley (2020) in "ACS Chemical Neuroscience" discusses a synthetic opioid, U-47700, closely related to N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide. This opioid has a history of over 40 years, highlighting the significance of such compounds in the field of chemical neuroscience (Kyei-Baffour & Lindsley, 2020).

  • Forensic Analysis of Synthetic Opioids : Elliott, Brandt, and Smith (2016) in "Drug Testing and Analysis" review the forensic implications of synthetic opioids like U-47700, which shares structural similarities with this compound. The paper emphasizes the challenges these substances pose in forensic science (Elliott, Brandt, & Smith, 2016).

  • Comparative Study of Fatal Cases Involving Synthetic Opioids : A study by Ruan, Chiravuri, and Kaye (2016) in "Forensic Science, Medicine, and Pathology" compares fatal cases involving U-47700, a compound related to this compound. This research provides insights into the effects and risks associated with the misuse of such opioids (Ruan, Chiravuri, & Kaye, 2016).

  • Pharmacological Characterization of Opioid Receptor Agonists : Ott et al. (2020) in "Journal of Medicinal Chemistry" explore the pharmacological properties of compounds based on the this compound scaffold. This study highlights the potential of such compounds in developing sensitive opioid receptor agonists (Ott et al., 2020).

  • Electrophilic Cyclization in Organic Chemistry : Valle, Donnelly, Holt, and Detty (2005) in "Organometallics" investigate the electrophilic cyclization of compounds containing the N,N-dimethylamino group, shedding light on the chemical properties and reactions of compounds like this compound (Valle et al., 2005).

  • Designer Opioid AH-7921 : Kronstrand et al. (2014) in the "Journal of Analytical Toxicology" discuss AH-7921, a designer opioid with structural similarities to this compound, providing insights into its pharmacology and toxicology (Kronstrand et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria. It has been suggested that the compound’s analgesic activity may also involve κ-opioid receptors .

Mode of Action

AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. The activation of these receptors leads to a decrease in the perception of pain, among other effects .

Biochemical Pathways

pain signaling pathways in the central nervous system. Activation of the μ-opioid receptors can inhibit the release of pain neurotransmitters, thereby reducing the sensation of pain .

Pharmacokinetics

Like other opioids, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The activation of μ-opioid receptors by AH-7921 results in a range of effects. These include analgesia , relaxation , euphoria , and alertness . Adverse effects such asitching , nausea , and tremors have also been reported . There have been various analytically confirmed non-fatal and fatal intoxications involving AH-7921 .

Action Environment

The action, efficacy, and stability of AH-7921 can be influenced by various environmental factors. For instance, the compound’s effects may vary depending on the individual’s physiological state, the presence of other substances, and the method of administration . .

Safety and Hazards

AH-7921 is a synthetic opioid and has been associated with multiple non-fatal and fatal intoxications . It is a US Schedule I drug , indicating a high potential for abuse and no accepted medical use.

properties

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMAHMMQCNOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980781
Record name N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63886-94-2
Record name N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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